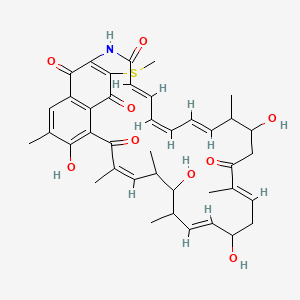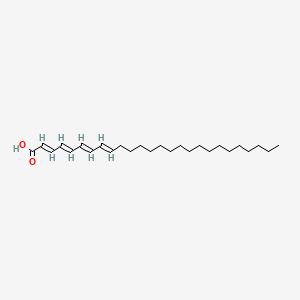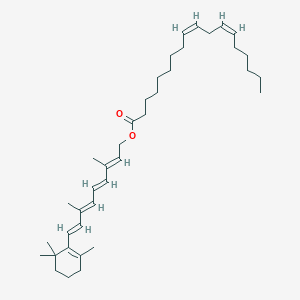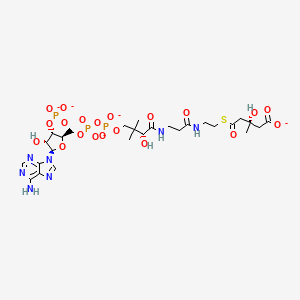
3-hydroxy-3-methylglutaryl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-hydroxy-3-methylglutaryl-CoA(5-) is an acyl-CoA oxoanion that results from the removal of all five protons from the phosphate and carboxylic acid groups of (3S)-3-hydroxy-3-methylglutaryl-CoA. It is a carboxylic acid anion and an acyl-CoA oxoanion. It is a conjugate base of a (3S)-3-hydroxy-3-methylglutaryl-CoA.
Scientific Research Applications
1. Neurological Disorders and Brain Abnormalities
3-Hydroxy-3-methylglutaryl coenzyme A lyase deficiency is a rare disorder associated with severe neurological issues. Studies have shown that it can cause complex partial seizures, and prominent corticospinal tract involvement with focal cerebral white matter changes, which are unique and previously unreported findings in medical literature (Yýlmaz et al., 2006). Additionally, brain spectroscopy abnormalities in patients with HMG-CoA lyase deficiency have been identified, providing insights into the cerebral spectroscopy signature seen in these patients and their potential contribution to brain neuropathology (Roland et al., 2017).
2. Metabolic Disorders and Hepatomegaly
3-Hydroxy-3-methylglutaryl coenzyme-A lyase deficiency has been identified as a rare cause of hepatomegaly. This enzyme is crucial in the final step of leucine degradation and ketone body synthesis. The deficiency can lead to metabolic acidosis, hyperammonemia, nonketotic hypoglycemia, vomiting, lethargy, and seizures (Urgancı et al., 2001).
3. Muscular Disorders and Myopathy
Anti-3-hydroxy-3-methylglutaryl-coenzyme A reductase myopathy has been reported in children, showing progressive muscle weakness and other symptoms. This condition has been associated with different responses to immunotherapies, highlighting the need for comprehensive diagnostic investigations (Tanboon et al., 2019).
4. Cardiovascular Disorders
3-Hydroxy-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, or statins, have been studied extensively for their role in the prevention of atherosclerotic cardiovascular diseases. These studies highlight the pleiotropic effects of statins, which go beyond their lipid-lowering properties, including enhancement of endothelial function and anti-inflammatory properties (Cai et al., 2015).
5. Molecular Biology and Drug Development
The development of proteolysis-targeting chimeras (PROTACs) offers a new strategy for the degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This approach may provide alternative treatments for cholesterol-related diseases by overcoming the limitations of traditional statin therapy (Li et al., 2020).
properties
Product Name |
3-hydroxy-3-methylglutaryl-coenzyme A |
|---|---|
Molecular Formula |
C27H39N7O20P3S-5 |
Molecular Weight |
906.6 g/mol |
IUPAC Name |
(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/p-5/t14-,19-,20-,21+,25-,27+/m1/s1 |
InChI Key |
CABVTRNMFUVUDM-VRHQGPGLSA-I |
Isomeric SMILES |
C[C@](CC(=O)[O-])(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



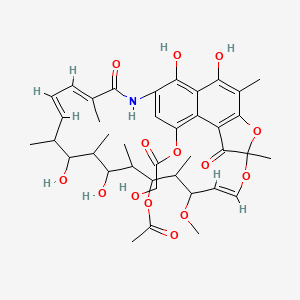
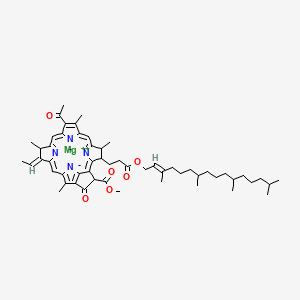
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
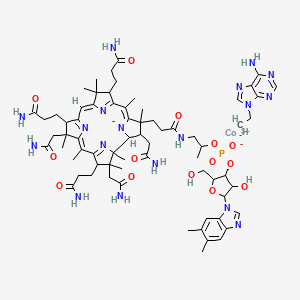
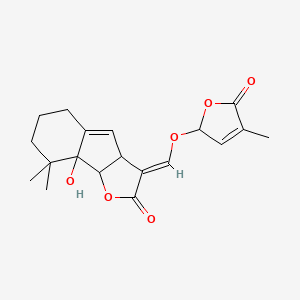
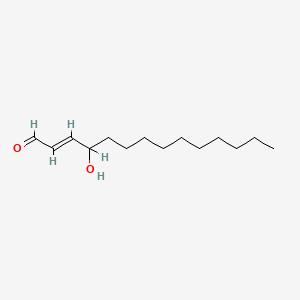
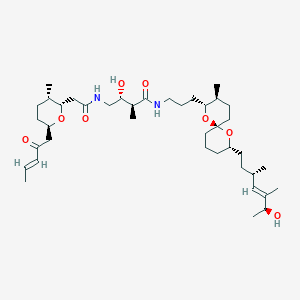
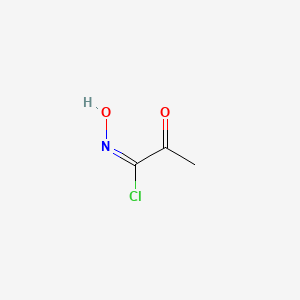
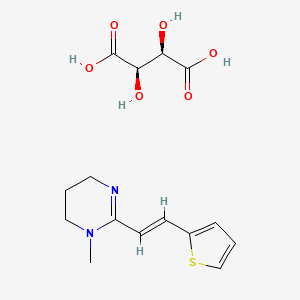
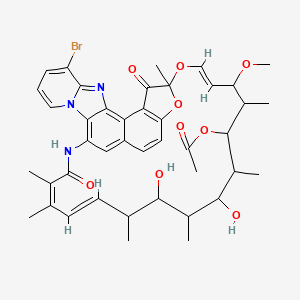
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)
